(S)-2-(Toluene-4-sulfonyloxy)-propionic acid
Overview
Description
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a toluene-4-sulfonyl group attached to the propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid typically involves the reaction of (S)-2-hydroxypropionic acid with toluene-4-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(S)-2-Hydroxypropionic acid+Toluene-4-sulfonyl chloride→(S)-2-(Toluene-4-sulfonyloxy)-propionic acid+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propionic acid moiety can be oxidized to the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products
Substitution: Formation of (S)-2-(Nucleophile)-propionic acid derivatives.
Reduction: Formation of (S)-2-(Toluene-4-sulfonyloxy)-propanol.
Oxidation: Formation of (S)-2-(Toluene-4-sulfonyloxy)-acetic acid.
Scientific Research Applications
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid involves the interaction of the sulfonate group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Toluene-4-sulfonyloxy)-acetic acid
- (Toluene-4-sulfonyloxy)-benzoic acid
- (Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid
Uniqueness
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid is unique due to its specific stereochemistry and the presence of the propionic acid moiety. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. Its applications in organic synthesis and medicinal chemistry further highlight its importance and versatility.
Properties
IUPAC Name |
(2S)-2-(4-methylphenyl)sulfonyloxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-7-3-5-9(6-4-7)16(13,14)15-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYOROBKCZWFKK-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509238 | |
Record name | (2S)-2-[(4-Methylbenzene-1-sulfonyl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70836-98-5 | |
Record name | (2S)-2-[(4-Methylbenzene-1-sulfonyl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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